4,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
Description
4,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a chiral dibenzofuran derivative featuring two (S)-configured 4-tert-butyl-substituted oxazoline rings at the 4- and 6-positions. The tert-butyl groups confer significant steric bulk, while the dibenzofuran core provides rigidity and π-conjugation. This compound is primarily utilized in asymmetric catalysis as a chiral ligand, leveraging its stereochemical control and electronic properties .
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-25(2,3)19-13-29-23(27-19)17-11-7-9-15-16-10-8-12-18(22(16)31-21(15)17)24-28-20(14-30-24)26(4,5)6/h7-12,19-20H,13-14H2,1-6H3/t19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKFCCBAVCIIJ-WOJBJXKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C19H27N3O2
- Molecular Weight : 329.44 g/mol
- CAS Number : 118949-63-6
The structure features a dibenzo[b,d]furan core substituted with oxazoline groups, which may contribute to its biological effects.
Research indicates that compounds containing oxazoline moieties can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 4,6-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan remains under investigation, but it is hypothesized that its structure allows for significant interactions with biological macromolecules.
Anticancer Activity
Several studies have investigated the anticancer potential of oxazoline-containing compounds. For instance, derivatives similar to 4,6-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan have shown efficacy in inhibiting cell proliferation in various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis induction |
| Study B | HeLa | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The exact pathways through which it exerts these effects are still being elucidated.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Anticancer Effects :
In a controlled study involving human breast cancer cells (MCF-7), treatment with 4,6-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells. -
Case Study on Antimicrobial Properties :
A recent investigation into the antimicrobial effects demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus in vitro. The study utilized a broth microdilution technique to determine MIC values.
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of 4,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is in asymmetric catalysis. As a chiral ligand, it enhances the enantioselectivity of various reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
- Mechanism : The compound forms a complex with metal catalysts (e.g., palladium or rhodium), enabling selective reactions that produce chiral products from achiral substrates.
- Case Study : In a study involving the synthesis of chiral amines, this ligand demonstrated significant improvements in yield and enantioselectivity compared to traditional ligands .
Drug Discovery
The compound’s ability to facilitate enantioselective synthesis makes it valuable in drug discovery. Many biologically active compounds require specific stereochemistry to exhibit desired therapeutic effects.
- Example : Researchers have utilized this ligand to synthesize novel inhibitors for various biological targets, enhancing the efficacy and safety profiles of potential drug candidates.
- Impact : The use of this ligand has led to the identification of several promising compounds that are currently undergoing further evaluation .
Material Science
In addition to its applications in organic synthesis and pharmaceuticals, 4,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is being explored for its potential use in material science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart chiral properties, which may be useful in developing advanced materials with specific optical characteristics.
- Nanotechnology : Its unique structure allows for potential applications in the fabrication of nanomaterials that require precise control over chirality .
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bis-Amidation | Pyridine, CH₂Cl₂, 0°C → RT | 80–85% |
| Cyclodehydration | PPA, 120°C, 12 hours | 92–95% |
Table 1: Performance in Radical Conjugate Additions
| Substrate | Reaction Type | ee (%) | Yield (%) |
|---|---|---|---|
| α,β-Unsaturated ester | Thiol radical addition | 96 | 89 |
| Enone | Alkyl radical addition | 93 | 85 |
| Nitroolefin | Aryl radical addition | 90 | 82 |
The tert-butyl groups enhance steric shielding, improving enantioselectivity compared to phenyl or naphthyl analogues .
Functional Group Reactivity
The oxazoline rings and aromatic core participate in distinct transformations:
a. Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes the oxazoline C=N bond to form imino oxides, though this compromises catalytic activity.
b. Alkylation/Acylation : The oxazoline nitrogen undergoes alkylation with methyl iodide or acylation with acetyl chloride, modifying electronic properties without eroding chirality.
c. Metal Coordination : Forms stable complexes with Cu(I), Mg(II), and Ru(II), critical for catalytic cycles in cross-couplings and hydrogenations .
Mechanistic Insights
a. Stereochemical Control : The tert-butyl groups enforce a rigid octahedral geometry in Mg(II) complexes, directing substrate approach to the metal center .
b. Radical Stabilization : In Cu(I)-mediated reactions, the ligand stabilizes transient radical intermediates via π-stacking with the dibenzofuran core, reducing side reactions .
Table 2: Ligand Performance vs. DBFOX Derivatives
| Ligand | Reaction | ee (%) | Yield (%) |
|---|---|---|---|
| DBFOX/t-Bu (this compound) | Thiol addition | 96 | 89 |
| DBFOX/Ph | Thiol addition | 88 | 85 |
| DBFOX/Nap | Thiol addition | 91 | 87 |
The tert-butyl variant outperforms phenyl and naphthyl derivatives in enantioselectivity due to superior steric bulk .
Stability and Handling
-
Thermal Stability : Decomposes above 250°C without melting.
-
Solubility : Soluble in dichloromethane, THF, and DMF; insoluble in hexane or water.
-
Storage : Stable under inert gas at −20°C for >2 years.
This compound’s robust reactivity and stereochemical precision make it indispensable in asymmetric catalysis, particularly for synthesizing enantiopure pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Steric Effects : The tert-butyl substituent in the target compound offers superior steric shielding compared to isopropyl or phenyl groups, enhancing enantioselectivity in catalytic reactions .
- Core Rigidity : Dibenzofuran-based derivatives exhibit higher rigidity than pyridine or methane cores, improving stereochemical control .
Catalytic Performance in Asymmetric Reactions
Key Findings :
Preparation Methods
Ullmann Coupling Approach
A copper-catalyzed coupling between 2-bromophenol derivatives facilitates the formation of the biaryl ether bond. For example:
-
Reagents : 2-Bromo-4-nitrophenol, 2-bromo-6-nitrophenol, CuI (10 mol%), 1,10-phenanthroline (20 mol%), K2CO3, DMF, 110°C.
-
Yield : 60–75% for the nitro-substituted intermediate.
-
Reduction : Catalytic hydrogenation (H2, Pd/C, MeOH) reduces nitro groups to amines, which are subsequently diazotized and hydrolyzed to hydroxy groups.
Oxidative Cyclization
Alternative methods employ Mn(OAc)3-mediated cyclization of biphenyl ethers:
-
Substrate : 2,2'-Dihydroxybiphenyl.
-
Conditions : Mn(OAc)3 (2.2 equiv.), acetic acid, 80°C, 12 h.
-
Yield : 85–90%.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for the two oxazoline installation strategies:
Characterization and Analytical Data
Successful synthesis is confirmed via:
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1H NMR : Distinct singlet for tert-butyl protons at δ 1.20–1.25 ppm; oxazoline CH2 protons as multiplets at δ 3.80–4.50 ppm.
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13C NMR : Quaternary carbons of dibenzofuran at δ 155–160 ppm; oxazoline C=N at δ 165–170 ppm.
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HPLC : Chiral stationary phase (e.g., Chiralpak AD-H) confirms enantiopurity.
Industrial-Scale Considerations
For large-scale production, the amidation-cyclization route is preferred due to:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling dibenzofuran derivatives with chiral oxazoline precursors. Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity, as seen in analogous bis-oxazoline syntheses .
- Temperature control : Low temperatures (-78°C) prevent racemization during lithiation steps, while room-temperature stirring ensures complete coupling .
- Catalysts : Transition-metal catalysts (e.g., Cu or Pd) may improve regioselectivity in dibenzofuran functionalization .
- Workup : Acidic washes (HCl) and column chromatography are critical for isolating the pure product .
- Data Table :
| Reaction Step | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Oxazoline formation | THF | -78 to -20 | 71 | |
| Dibenzofuran coupling | CH₂Cl₂ | RT | 65–75 |
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s chirality and purity?
- Methodological Answer :
- NMR : H and C NMR confirm stereochemistry via diastereotopic proton splitting (e.g., tert-butyl groups at δ ~1.3 ppm) and coupling constants .
- X-ray crystallography : Resolves absolute configuration; dibenzofuran’s planar structure aids in distinguishing enantiomers .
- HPLC with chiral columns : Quantifies enantiomeric excess (ee) using hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How does this compound perform as a chiral ligand in asymmetric catalysis, and what factors influence its enantioselectivity?
- Methodological Answer :
- Coordination geometry : The rigid dibenzofuran backbone and bulky tert-butyl groups create a sterically constrained environment, favoring specific transition states .
- Metal compatibility : Cu(I) or Rh(II) centers enhance enantioselectivity in cyclopropanation or Diels-Alder reactions (e.g., >90% ee in cyclopropane syntheses) .
- Solvent effects : Non-polar solvents (toluene) improve ligand-metal complex stability .
- Data Table :
| Reaction Type | Metal | ee (%) | Conditions | Reference |
|---|---|---|---|---|
| Cyclopropanation | Cu(I) | 92 | Toluene, RT | |
| Diels-Alder | Rh(II) | 88 | CH₂Cl₂, 0°C |
Q. What role does the dibenzofuran core play in organic electronic materials, such as OLED host matrices?
- Methodological Answer :
- Electron transport : The dibenzofuran-triazine hybrid structure (analogous to ) facilitates hole-blocking and electron injection in OLEDs .
- Thermal stability : Sublimation purity (>99.5%) is achieved via gradient vacuum sublimation (200–250°C, 10⁻⁶ mbar) .
- Device integration : Double-layer architectures (e.g., ITO/organic/Mg:Ag) optimize recombination efficiency, achieving external quantum efficiency >15% .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
- Reproduce conditions : Verify solvent purity, anhydrous reagents, and inert atmosphere (N₂/Ar) to eliminate side reactions .
- Cross-validate techniques : Combine NMR, HPLC, and mass spectrometry to resolve discrepancies in stereochemical assignments .
- Computational modeling : DFT calculations (e.g., Gaussian09) predict NMR shifts and confirm crystal packing patterns .
Data Contradiction Analysis
Q. Why do certain studies report lower enantiomeric excess (ee) despite using identical ligand-metal systems?
- Root Cause : Trace moisture or oxygen degrades the ligand-metal complex.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
